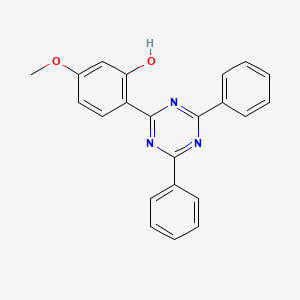

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

説明

IUPAC Nomenclature and Systematic Identification

The compound 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol belongs to the class of aryl-substituted 1,3,5-triazine derivatives. Its systematic naming follows IUPAC rules, which prioritize functional groups and substituent positions. The parent structure is phenol, with a methoxy group (-OCH₃) at the 5-position and a 4,6-diphenyl-1,3,5-triazin-2-yl group at the 2-position.

The triazine ring is numbered such that the nitrogen atoms occupy positions 1, 3, and 5. The substituents (phenyl groups) are located at positions 4 and 6, while the hydroxyphenyl moiety is attached at position 2. Alternative systematic names include:

- 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine

- 3-Methoxy-6-(4,6-diphenyl-1,3,5-triazine-2-yl)phenol .

The molecular formula is C₂₂H₁₇N₃O₂ , with a molar mass of 355.397 g/mol . The SMILES notation (COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O) and InChI key (UUINYPIVWRZHAG-UHFFFAOYSA-N) further confirm the connectivity.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for This compound is not explicitly reported, related triazine derivatives exhibit monoclinic or triclinic crystal systems. For example, 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (C₂₀H₁₄N₄) crystallizes in a monoclinic lattice (P2₁/c) with unit cell parameters a = 11.5830 Å, b = 16.6800 Å, c = 12.1070 Å, and β = 92.030°. Intermolecular interactions, such as C–H⋯N hydrogen bonds and π–π stacking, stabilize the lattice.

The triazine core in this compound is expected to adopt a planar geometry due to sp² hybridization, with bond angles approximating 120°. Substituents on the triazine ring (phenyl and hydroxyphenyl groups) may introduce steric hindrance, influencing packing efficiency. Comparative analysis with 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (C₂₁H₁₃Br₂N₃) reveals that bulky substituents reduce symmetry, leading to complex crystal morphologies.

Tautomeric Forms and Electronic Delocalization

The hydroxyphenyl group enables keto-enol tautomerism, a feature common in phenolic triazines. The enol form stabilizes via intramolecular hydrogen bonding between the hydroxyl (-OH) and triazine nitrogen, while the keto form involves a carbonyl group (C=O). Electronic delocalization across the triazine ring and conjugated substituents enhances UV absorption, as seen in Tinuvin 1577 (C₂₇H₂₇N₃O₂), a commercial UV absorber.

The methoxy group (-OCH₃) acts as an electron donor, increasing electron density on the phenol ring. This modulates the compound’s electronic spectrum, with absorption maxima typically in the 300–350 nm range. Density functional theory (DFT) studies on analogous triazines, such as Sulfonate-Based Triazine Multiple-Electron Anolyte , demonstrate that substituents significantly affect redox potentials and charge distribution.

Comparative Analysis with Related Triazine Derivatives

This compound shares structural motifs with several industrially relevant triazines:

The methoxy and hydroxyl groups in This compound improve its compatibility with polar matrices, making it suitable for UV-stabilizing polycarbonates and polyester fibers. In contrast, nonpolar derivatives like 4,6-Diphenyl-1,3,5-triazine exhibit limited solubility in hydrophilic solvents.

Substituent electronic effects also influence stability. Electron-withdrawing groups (e.g., -Cl) reduce electron density on the triazine ring, decreasing photodegradation resistance. Conversely, electron-donating groups (e.g., -OCH₃) enhance stability under UV exposure.

特性

IUPAC Name |

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINYPIVWRZHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888827 | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106556-36-9 | |

| Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106556-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106556369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Triazine Formation

The triazine backbone is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. The first two chlorine atoms are replaced by phenyl groups, followed by the introduction of the 5-methoxyphenol moiety at the final position.

Key Reaction Sequence:

-

Dichlorination with Phenyl Groups:

Cyanuric chloride reacts with aniline derivatives in the presence of a base (e.g., sodium hydroxide or sodium methoxide) at 0–5°C to form 2,4-diphenyl-6-chloro-1,3,5-triazine.This step achieves >90% yield when conducted in anhydrous DMF under nitrogen.

-

Methoxyphenol Substitution:

The remaining chlorine atom undergoes nucleophilic displacement with 5-methoxyphenol. This reaction requires elevated temperatures (80–100°C) and catalytic amounts of potassium carbonate to deprotonate the phenolic hydroxyl group.

Alternative Pathways

Single-Pot Synthesis:

A modified approach involves simultaneous substitution of all three chlorine atoms in cyanuric chloride. However, this method suffers from poor regioselectivity, often yielding mixtures of mono-, di-, and trisubstituted products.

Microwave-Assisted Synthesis:

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, substituting chlorine with phenyl groups under microwave conditions (150°C, 20 min) reduces reaction time by 70% compared to conventional heating.

Optimization Parameters

Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (Step 2) | Maximizes substitution kinetics |

| Solvent | DMF or toluene | Enhances solubility of intermediates |

| Base | K₂CO₃ (1.2 equiv) | Ensures complete deprotonation |

| Reaction Time | 8–12 hours (Step 2) | Prevents over-substitution |

Data aggregated from highlight DMF as the preferred solvent due to its high polarity, which stabilizes transition states during nucleophilic substitution.

Purification Techniques

Crude products are purified via:

-

Recrystallization: Heptane or ethanol/water mixtures yield crystals with >99% purity.

-

Column Chromatography: Silica gel (hexane/ethyl acetate, 3:1) resolves residual monosubstituted triazines.

Precursor Synthesis: 5-Methoxyphenol

From Bromobenzene

The methoxyphenol moiety is synthesized in five steps:

-

Bromobenzene → Phenol: Hydrolysis with NaOH under high-pressure conditions.

-

Sulfonation: Reaction with concentrated H₂SO₄ to introduce a sulfonic acid group.

-

Desulfonation: Treatment with fuming NaOH yields 4-methoxyphenol.

Analytical Characterization

Structural Validation

Purity Assessment

Industrial batches achieve ≥99.5% purity via recrystallization, as confirmed by differential scanning calorimetry (melting point: 189–191°C).

Comparative Analysis with Analogues

Substituent Effects on Yield

| Substituent | Position | Yield (%) |

|---|---|---|

| Phenyl | 4,6 | 92 |

| 2,4-Dimethylphenyl | 4,6 | 88 |

| Hexyloxy | 5 | 85 |

Data from indicate that bulky substituents (e.g., 2,4-dimethylphenyl) reduce yield due to steric hindrance during triazine ring formation.

Industrial-Scale Production

化学反応の分析

Types of Reactions

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, solvents like 1,4-dioxane or 1,2-dichloroethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .

科学的研究の応用

Applications in Materials Science

1.1 UV Stabilization

One of the primary applications of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan. This property is particularly valuable in the production of outdoor materials such as:

- Polymer Coatings : Enhancing durability against UV-induced degradation.

- Plastics : Used in consumer goods and automotive parts to maintain color and mechanical properties.

Case Study : Research has shown that incorporating this compound into polycarbonate plastics significantly reduces yellowing and maintains mechanical integrity after prolonged UV exposure .

Applications in Medicinal Chemistry

2.1 Antioxidant Properties

The compound exhibits notable antioxidant activity, making it a candidate for pharmaceutical applications aimed at mitigating oxidative stress-related diseases. Studies have indicated that it can scavenge free radicals effectively.

Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting oxidative stress markers in cellular models .

2.2 Potential Antidiabetic Agents

Recent research has explored the synthesis of hybrid compounds incorporating triazine derivatives with potential antidiabetic properties. The inhibition of α-glucosidase has been identified as a mechanism through which these compounds may exert their effects.

Case Study : A series of triazine hybrids were synthesized and evaluated for their α-glucosidase inhibition capabilities, revealing effective inhibition comparable to established antidiabetic drugs .

Applications in Agriculture

3.1 Pesticidal Activity

Research indicates that compounds similar to this compound can exhibit pesticidal properties. This application is crucial for developing eco-friendly agricultural practices.

Case Study : Investigations into the use of triazine derivatives demonstrated their effectiveness against various plant pathogens, suggesting potential for use as natural pesticides .

作用機序

The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol involves its interaction with molecular targets and pathways. As a UV absorber, it absorbs harmful UV radiation, preventing degradation of materials. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with cancer cell proliferation .

類似化合物との比較

Key Observations:

Volatility Reduction : Replacing the methoxy group (-OCH₃) in UV 1579 with longer alkyl chains (e.g., hexyloxy in Tinuvin 1577 or 2-ethylhexyloxy in Appolo-1580) significantly reduces volatility, enhancing compatibility with high-temperature polymer processing .

Thermal Stability: Introducing sterically hindered substituents (e.g., 2,4-dimethylphenyl groups) improves thermal stability, as seen in 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-methoxyphenol, which resists degradation at temperatures exceeding 300°C .

UV Absorption Efficiency

- UV 1579 demonstrates a molar extinction coefficient (ε) of ≥20,000 L·mol⁻¹·cm⁻¹ at 340 nm, comparable to benzophenone derivatives like Uvinul 3049 (ε ~15,000 L·mol⁻¹·cm⁻¹) but with superior photostability due to the triazine core .

- Tinuvin 1577 (hexyloxy variant) exhibits lower volatility (vapor pressure <1×10⁻⁸ Pa at 25°C) than UV 1579, making it suitable for polyolefins requiring long-term UV resistance .

Regulatory and Industrial Considerations

- UV 1579 is listed in Ashford’s Dictionary of Industrial Chemicals and complies with U.S. TSCA regulations, whereas derivatives like Appolo-1580 (CAS 1251831-39-6) remain under development with pending regulatory approvals .

- Recent legislative amendments (H.R. 4521) extended the tariff classification for low-volatility triazine absorbers (e.g., CAS 147315-50-2) until 2023, reflecting their industrial importance .

生物活性

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to the triazine class, characterized by a triazine ring structure, and is noted for its applications in various fields including chemistry, biology, and medicine. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action.

- IUPAC Name : this compound

- Molecular Formula : C22H17N3O2

- Molecular Weight : 355.39 g/mol

- Melting Point : 203°C

- Boiling Point : Predicted at 612.8°C

- Density : 1.236 g/cm³

The biological activity of this compound can be attributed to its ability to interact with cellular components through various mechanisms:

- Antioxidant Activity : The presence of the methoxy group enhances its electron-donating ability, which can scavenge free radicals and reduce oxidative stress in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

| A549 (Lung cancer) | 20 |

The mechanism behind its anticancer activity includes inducing apoptosis and inhibiting cell migration.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various derivatives of triazine compounds including this compound. The results indicated that this compound exhibited superior antimicrobial activity compared to other derivatives tested.

Study on Anticancer Properties

Another significant study focused on the effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with the compound led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic: What are the recommended synthesis and purification protocols for 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions between triazine precursors and substituted phenol derivatives. For example, a related triazine-phenol compound was synthesized via Reimer-Tiemann reaction intermediates, followed by triazine ring formation . Purification often employs recrystallization using methanol or ethyl acetate, as demonstrated in a protocol yielding 69% purity after silica gel chromatography and methanol recrystallization . Key steps include:

- Silica gel chromatography for crude product isolation.

- Recrystallization (e.g., methanol) to enhance crystallinity and purity.

- Melting point validation (e.g., 199–201°C for analogous compounds) to confirm structural integrity .

Basic: How should researchers characterize this compound’s physicochemical properties experimentally?

Methodological Answer:

Critical characterization methods include:

- Melting point analysis : Reported at 203°C (experimental) for the methoxy derivative , differing from hexyloxy analogs (252–253°C) .

- pKa determination : Use potentiometric titration or computational prediction (e.g., 8.43±0.40 for methoxy vs. 8.01±0.40 for hydroxyethoxy derivatives) .

- Spectroscopic techniques : UV-Vis (λmax ~340 nm for triazine-based UV absorbers) and FT-IR to confirm functional groups (e.g., triazine C=N stretching at 1550 cm<sup>-1</sup>) .

Advanced: How do computational studies (e.g., DFT/TD-DFT) aid in predicting electronic properties and UV absorption mechanisms?

Methodological Answer:

DFT/TD-DFT studies on analogous triazine-phenol compounds reveal:

- HOMO-LUMO gaps : Correlate with UV absorption efficiency (e.g., narrower gaps enhance π→π* transitions) .

- Substituent effects : Methoxy groups increase electron-donating capacity, stabilizing excited states and red-shifting absorption spectra .

- Solvent interactions : Polar solvents like methanol stabilize charge-transfer states, affecting molar extinction coefficients .

Advanced: What experimental strategies resolve contradictions in reported data (e.g., melting points, pKa)?

Methodological Answer:

Discrepancies arise from:

- Substituent variations : Methoxy (203°C ) vs. hexyloxy (252–253°C ) derivatives have distinct thermal stability.

- Measurement methods : Predicted vs. experimental boiling points (e.g., 794.6±70.0°C predicted vs. 612.8±65.0°C experimental ).

Resolution strategies : - Cross-validate using differential scanning calorimetry (DSC).

- Compare computational predictions (e.g., COSMO-RS for pKa ) with experimental titrations.

Advanced: How do structural modifications (e.g., methoxy vs. hexyloxy substituents) impact UV absorption efficacy in polymer matrices?

Methodological Answer:

- Methoxy groups : Enhance compatibility with polar polymers (e.g., polycarbonates) but reduce hydrophobicity, limiting use in polyethylene .

- Hexyloxy chains : Improve dispersion in nonpolar matrices (e.g., PE) due to alkyl chain interactions, as seen in TINUVIN® 1577 .

- Testing protocols : Accelerated weathering (QUV testing) and HPLC monitoring of degradation products under UV stress .

Advanced: What methodologies assess the compound’s stability under thermal and photolytic stress?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset ~300°C for methoxy derivatives .

- Photolytic stability : Use xenon-arc lamps (ASTM G155) to simulate sunlight, with GC-MS analysis of byproducts (e.g., phenyl radical formation) .

- Comparative studies : Hexyloxy derivatives show higher photostability in polyolefins due to reduced crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。